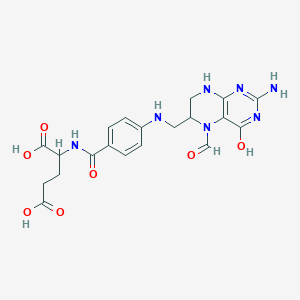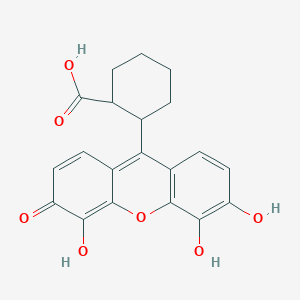
Leukovorin
Übersicht
Beschreibung
Es handelt sich um das 5-Formyl-Derivat der Tetrahydrofolsäure und ist essenziell für die Synthese von Purinen, Pyrimidinen und Methionin, die für die DNA- und Proteinsynthese von entscheidender Bedeutung sind . Levofolinsäure wird häufig verwendet, um den toxischen Wirkungen von Folsäureantagonisten wie Methotrexat entgegenzuwirken, megaloblastische Anämie zu behandeln und eine palliative Behandlung bei Darmkrebs bereitzustellen .
Herstellungsmethoden
Levofolinsäure kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Herstellung von Calciumlevofolinat, das in Injektionsformen verwendet wird. Der Prozess umfasst das Auflösen des Hauptwirkstoffs und der Hilfsstoffe in Wasser zur Injektion bei 50-60°C . Industrielle Produktionsmethoden beinhalten oft die Verwendung von Calciumlevofolinat, Mannitol, Dextro-Glykosid, Glukose, Natriumchlorid, hydrolytischem Protein und anderen Additiven .
Wissenschaftliche Forschungsanwendungen
Levofolinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird verwendet, um den toxischen Wirkungen von Methotrexat in der Krebstherapie entgegenzuwirken, megaloblastische Anämie zu behandeln und die Wirksamkeit von 5-Fluorouracil bei der Behandlung von Darmkrebs zu verbessern
Industrie: Levofolinsäure wird in der pharmazeutischen Industrie zur Herstellung verschiedener Medikamente verwendet.
Wirkmechanismus
Levofolinsäure wirkt, indem es die Hemmung der Dihydrofolatreduktase (DHFR) durch Folsäureantagonisten wie Methotrexat umgeht . Es wird schnell in Tetrahydrofolat umgewandelt, das für die DNA-Synthese essenziell ist . Durch Erhöhung der Tetrahydrofolatspiegel unterstützt Levofolinsäure die Synthese von Purinen, Pyrimidinen und Methionin, wodurch die DNA- und Proteinsynthese unterstützt wird .
Wirkmechanismus
- By interacting with DHFR, Leucovorin helps restore the availability of essential cofactors—dihydrofolate (DHF) and tetrahydrofolate (THF)—required for these biosynthetic pathways .
- Leucovorin bypasses this inhibition by providing an alternative source of reduced folate. It is rapidly converted to the biologically active methyl-tetrahydrofolate form, which can participate in DNA and protein synthesis .
- Additionally, Leucovorin enhances the activity of 5-fluorouracil (5-FU) by stabilizing the binding of its active metabolite (5-FdUMP) to thymidylate synthetase, further inhibiting DNA synthesis .
- In cancer therapy, Leucovorin counteracts methotrexate toxicity and ensures that healthy cells have sufficient folate for normal metabolic processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Vorbereitungsmethoden
Leucovorin can be synthesized through various methods. One common method involves the preparation of calcium levofolinate, which is used in injection forms. The process includes dissolving the principal agent and adjuvants in water for injection at 50-60°C . Industrial production methods often involve the use of calcium levofolinate, mannitol, dextro-glycoside, glucose, sodium chloride, hydrolytic protein, and other additives .
Analyse Chemischer Reaktionen
Levofolinsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation und Reduktion: Levofolinsäure kann zu Tetrahydrofolat reduziert werden, was für seine biologische Aktivität essenziell ist.
Substitutionsreaktionen: Es kann an Substitutionsreaktionen teilnehmen, bei denen es als Kofaktor in verschiedenen enzymatischen Prozessen wirkt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Dihydrofolatreduktase-Inhibitoren wie Methotrexat . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Dihydrofolat und Tetrahydrofolat, die für die DNA-Synthese von entscheidender Bedeutung sind .
Vergleich Mit ähnlichen Verbindungen
Levofolinsäure wird häufig mit anderen Folatanaloga wie Levoleucovorin verglichen, das die enantiomer aktive Form von Folinsäure ist . Im Gegensatz zu Levofolinsäure, das ein racemisches Gemisch ist, enthält Levoleucovorin nur das pharmakologisch aktive Levo-Isomer . Andere ähnliche Verbindungen umfassen Methotrexat, ein Folsäureantagonist, der in der Krebstherapie eingesetzt wird .
Ähnliche Verbindungen
Levoleucovorin: Die aktive Form von Folinsäure.
Methotrexat: Ein Folsäureantagonist, der in der Krebstherapie eingesetzt wird.
Oxaliplatin: Wird in Kombination mit Levofolinsäure zur Behandlung von Darmkrebs eingesetzt.
Die Einzigartigkeit von Levofolinsäure liegt in seiner Fähigkeit, den toxischen Wirkungen von Folsäureantagonisten entgegenzuwirken und gleichzeitig die Wirksamkeit von Chemotherapeutika wie 5-Fluorouracil zu verbessern .
Eigenschaften
| Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue. | |
CAS-Nummer |
58-05-9 |
Molekularformel |
C20H23N7O7 |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
(2R)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m1/s1 |
InChI-Schlüssel |
VVIAGPKUTFNRDU-CHWSQXEVSA-N |
SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomerische SMILES |
C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Color/Form |
Crystals from water with 3 mol of water of crystallization. |
melting_point |
245 °C (decomp) |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
1492-18-8 (calcium (1:1) salt) 42476-21-1 (mono-hydrochloride salt) 6035-45-6 (calcium (1:1) salt, penta-hydrate) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Sparingly soluble in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leucovorin; HSDB 6544 |
Dampfdruck |
2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does leucovorin interact with its target?
A1: Leucovorin itself is not directly active but serves as a precursor to tetrahydrofolic acid (THF). THF is crucial in the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. [, , , , , ]
Q2: How does leucovorin counteract the effects of methotrexate?
A2: Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for THF synthesis. Leucovorin bypasses this blockade by providing cells with a readily usable form of THF, thus "rescuing" them from methotrexate's toxic effects. [, , , , , , ]
Q3: What is the molecular formula and weight of leucovorin?
A3: The molecular formula of leucovorin is C20H23N7O7, and its molecular weight is 473.44 g/mol. [, , , ]
Q4: Is there any available spectroscopic data on leucovorin?
A4: High-performance liquid chromatography (HPLC) is a commonly used technique to analyze leucovorin and its enantiomers. [, , ]
Q5: How stable is leucovorin under different storage conditions?
A5: Extracted leucovorin samples have been shown to remain stable for up to 3 days when stored at -4°C. []
Q6: Does leucovorin possess any catalytic properties?
A6: Leucovorin itself doesn't act as a catalyst. It functions as a substrate for enzymes involved in folate metabolism, contributing to downstream reactions essential for cell growth and proliferation. [, , , ]
Q7: Have computational methods been applied in leucovorin research?
A7: While the provided research doesn't elaborate on specific computational studies, computational chemistry could be employed to explore leucovorin's interactions with enzymes like DHFR or to investigate potential structural modifications for improved activity. [, , , ]
Q8: Are there specific formulation strategies used for leucovorin?
A8: Leucovorin is available in both oral and intravenous formulations. Oral administration, particularly at higher doses, can lead to saturation of folate absorption, impacting its bioavailability. [, , , , , ]
Q9: How is leucovorin absorbed and distributed in the body?
A9: Leucovorin exhibits a two-compartment open model for its disposition. The initial half-life is approximately 8.79 minutes, followed by a slower elimination phase of about 231.46 minutes. [, ]
Q10: What is the primary metabolic pathway of leucovorin?
A10: Leucovorin is primarily metabolized to 5-methyltetrahydrofolate (5-methyl-THF), which is the main circulating form of folate in the body and plays a key role in various metabolic processes. [, , , , ]
Q11: How is leucovorin eliminated from the body?
A11: Following intravenous administration, a significant portion of leucovorin is excreted in the urine, with 5-methyl-THF being a major metabolite detected. [, , ]
Q12: What in vitro and in vivo models are used to study leucovorin?
A12: Research on leucovorin often involves cell-based assays to assess its impact on cell growth and viability, particularly in the presence of methotrexate. Animal models are used to investigate its efficacy in various cancer types and to determine optimal dosing regimens. [, , , , , ]
Q13: Is there evidence for leucovorin's efficacy in treating cancer?
A13: While leucovorin primarily acts as a rescue agent in methotrexate therapy, some studies suggest it might enhance the efficacy of 5-fluorouracil (5-FU) in treating certain cancers, such as colorectal cancer. [, , , , , , , ]
Q14: What are the potential adverse effects of leucovorin?
A14: Although generally well-tolerated, leucovorin can cause side effects such as nausea, vomiting, and allergic reactions. High doses or intrathecal administration can lead to severe neurotoxicity. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate](/img/structure/B533060.png)



![N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide](/img/structure/B534596.png)


![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)



![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)
